molecular formula C21H26N8 B12270385 4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine

4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12270385
M. Wt: 390.5 g/mol
InChI Key: KJOQCPKUFQQCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. The process may include:

    Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introducing the piperazinyl and pyrrolidinyl groups through nucleophilic substitution reactions.

    Methylation: Adding methyl groups using methylating agents under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the pyrimidine ring or other functional groups.

    Substitution: Various substitution reactions can occur, especially involving the piperazinyl and pyrrolidinyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halides or other nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving pyrimidines.

    Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity.

    Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve interactions with enzymes or receptors, affecting molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine derivatives: Such as 2,4-diaminopyrimidine.

    Piperazine derivatives: Like 1-(2-pyrimidinyl)piperazine.

    Pyrrolidine derivatives: Including 1-(2-pyrimidinyl)pyrrolidine.

Uniqueness

The uniqueness of 4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine lies in its specific combination of functional groups and the potential biological activities arising from this structure.

Properties

Molecular Formula

C21H26N8

Molecular Weight

390.5 g/mol

IUPAC Name

2-methyl-4-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine

InChI

InChI=1S/C21H26N8/c1-15-13-19(26-21(23-15)29-7-3-4-8-29)27-9-11-28(12-10-27)20-17-5-6-22-14-18(17)24-16(2)25-20/h5-6,13-14H,3-4,7-12H2,1-2H3

InChI Key

KJOQCPKUFQQCBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC(=NC5=C4C=CN=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.